molecular formula C23H23N3O4 B3621120 N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE

N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE

Cat. No.: B3621120
M. Wt: 405.4 g/mol
InChI Key: PFWKFXZAHDMBJH-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyridine dicarboxamides, which are characterized by the presence of two carboxamide groups attached to a pyridine ring

Properties

IUPAC Name

2-N,5-N-bis(2-ethoxyphenyl)pyridine-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-3-29-20-11-7-5-9-17(20)25-22(27)16-13-14-19(24-15-16)23(28)26-18-10-6-8-12-21(18)30-4-2/h5-15H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWKFXZAHDMBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the condensation reaction between pyridine-2,5-dicarboxylic acid and 2-ethoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bonds. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its carboxamide and pyridine groups, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting enzyme activity or modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the complex formed .

Comparison with Similar Compounds

Similar Compounds

    N2,N5-BIS(2-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with methoxy groups instead of ethoxy groups.

    N2,N5-BIS(2-HYDROXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with hydroxy groups instead of ethoxy groups.

    N2,N5-BIS(2-CHLOROPHENYL)PYRIDINE-2,5-DICARBOXAMIDE: Similar structure but with chloro groups instead of ethoxy groups.

Uniqueness

N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is unique due to the presence of ethoxyphenyl groups, which can enhance its solubility and reactivity compared to other similar compounds. The ethoxy groups can also influence the compound’s ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N2,N5-BIS(2-ETHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE

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